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Compound Name: Mito Red
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito Red is a rhodamine-based, cell-permeant fluorescent dye specifically designed for
staining mitochondria in living cells. Its accumulation within the mitochondria is dependent on
the mitochondrial membrane potential.[1] This characteristic makes Mito Red a valuable tool
for assessing mitochondrial health and function, as healthy mitochondria with a higher
membrane potential will exhibit brighter fluorescence.[2][3] The dye passively diffuses across
the plasma membrane and selectively accumulates in active mitochondria.[4][5] A key
advantage of certain Mito Red formulations, such as MitoTracker® Red CMXRos, is that the
dye is retained even after fixation with aldehydes, allowing for further immunocytochemical
analysis.

Principle of Staining: Mito Red is a cationic dye that is sequestered by active mitochondria due
to their negative membrane potential. In healthy cells, the bright red fluorescence is a clear
indicator of functional mitochondria. A decrease in mitochondrial membrane potential, often
associated with apoptosis or cellular stress, will result in a reduced accumulation of the dye and
consequently, a dimmer fluorescent signal.
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Feature

Specification

Chemical Nature

Rhodamine-based, cell-permeant dye

Excitation Wavelength (Max)

~578-579 nm

Emission Wavelength (Max)

~598-600 nm

Filter Set

TRITC or Rhodamine filter set

Solubility

Soluble in anhydrous DMSO

Storage (Lyophilized)

-20°C, protected from light and moisture

Storage (Stock Solution)

-20°C in small aliquots, protected from light;

avoid repeated freeze-thaw cycles

Experimental Protocols
l. Reagent Preparation

A. 1 mM Stock Solution Preparation:

» Before opening, allow the vial of lyophilized Mito Red powder to warm to room temperature.

o Reconstitute the contents of the vial (e.g., 50 ug) in high-quality, anhydrous dimethyl
sulfoxide (DMSO) to achieve a final concentration of 1 mM. For 50 pg of MitoTracker Red
CMXRos (MW: 531.52), this would be approximately 94 pL of DMSO.

» Mix thoroughly until the dye is completely dissolved.

¢ Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

» Store the aliquots at -20°C, protected from light. Once reconstituted, the solution is typically

stable for up to two weeks when stored properly.

B. Working Solution Preparation:

e Warm an aliquot of the 1 mM stock solution to room temperature.
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Dilute the stock solution in a suitable pre-warmed (37°C) buffer or cell culture medium to the
desired final working concentration. For live-cell imaging, serum-free medium or a simple
buffer like Hank's Balanced Salt Solution (HBSS) is often recommended to reduce
background fluorescence.

The optimal working concentration can vary depending on the cell type and experimental
conditions but typically ranges from 50 nM to 500 nM. It is advisable to perform a
concentration optimization for your specific cell line.

Parameter Recommended Range Notes

. ) ) Prepare from lyophilized
Stock Solution Concentration 1 mM in anhydrous DMSO g
powder.

Optimize for specific cell type.
Working Solution P p yp

) 50 nM - 500 nM Lower concentrations reduce
Concentration ] o
potential toxicity.
Pre-warmed (37°C) complete o
o ] ] ] Serum-free medium is often
Dilution Medium medium, serum-free medium,

preferred for live imaging.
or buffer (e.g., HBSS)

Il. Staining Protocol for Adherent Cells

Grow cells on sterile coverslips or in culture dishes to the desired confluency.
Remove the culture medium from the cells.
Wash the cells once with a pre-warmed (37°C) buffer such as PBS or HBSS.

Add the pre-warmed Mito Red working solution to the cells, ensuring the entire surface is
covered.

Incubate the cells for 15 to 45 minutes at 37°C in a CO2 incubator, protected from light. The
optimal incubation time may vary between cell types.

Remove the staining solution.
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Wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any
unbound dye.

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

Proceed with imaging the live cells using a fluorescence microscope equipped with a TRITC
or Rhodamine filter set.

lll. Staining Protocol for Suspension Cells

Obtain a single-cell suspension.

Centrifuge the cells to form a pellet and aspirate the supernatant.

Gently resuspend the cell pellet in the pre-warmed Mito Red working solution.
Incubate the cells for 15 to 45 minutes at 37°C, protected from light.
Centrifuge the stained cells and remove the supernatant.

Resuspend the cells in fresh, pre-warmed medium or buffer.

Cells can be analyzed via flow cytometry or mounted on a slide for fluorescence microscopy.

IV. Optional: Fixation and Permeabilization Post-Staining

MitoTracker Red CMXRos is well-retained after fixation, making it suitable for protocols

involving subsequent immunostaining.

After staining live cells as described above, wash them with fresh, pre-warmed buffer.

Carefully aspirate the buffer and add a freshly prepared fixative, such as 2-4% formaldehyde
or paraformaldehyde (PFA) in PBS. Some protocols suggest using ice-cold methanol.

Incubate for 15 minutes at room temperature or as required by your specific protocol.

Rinse the cells several times with PBS.
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« If subsequent antibody staining is required, you can proceed with a permeabilization step, for

example, by incubating with 0.2% Triton X-100 in PBS for 10 minutes.

» Wash the cells again with PBS before proceeding with further staining steps.

Note: Do not fix cells before staining with Mito Red, as the dye's accumulation is dependent on

the membrane potential of live mitochondria.

Data Presentation

Parameter Adherent Cells Suspension Cells Reference
Working
_ 50 - 500 nM 50 - 500 nM
Concentration
Incubation Time 15 - 45 min 15 - 45 min
Incubation
37°C 37°C
Temperature
o ) 1-2 times (with
Post-Staining Washes  2-3 times ] )
centrifugation)
2-4% 2-4%
Fixation (Optional) Formaldehyde/PFA for  Formaldehyde/PFA for
15 min 15 min
Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or Weak Signal

Low dye concentration; Loss of
mitochondrial membrane

potential; Incorrect filter set.

Increase working
concentration. Ensure cells are
healthy and viable. Verify the
use of a TRITC/Rhodamine

filter set.

High Background/Diffuse
Staining

Dye concentration is too high;
Insufficient washing; Cells

were fixed before staining.

Decrease working
concentration. Increase the
number and duration of wash
steps. Ensure staining is
performed on live cells before

any fixation.

Signal Lost After Fixation

Use of an incompatible Mito
Red formulation; Harsh fixation

method.

Use a fixable dye like
MitoTracker Red CMXRos.
Test alternative fixation
methods, such as switching
from methanol to PFA or vice-

versa.

Phototoxicity/Cell Death

Dye concentration is too high;
Prolonged exposure to

excitation light.

Use the lowest effective dye
concentration. Minimize the
duration of light exposure

during imaging.

Visualized Workflows
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Staining Procedure

Reagent Preparation

Prepare 1 mM Stock Solution Start with Live Cells
in DMSO (Adherent or Suspension)

DlluFe to 50-500 nM Wo_rklng Solution Remove Media & Wash
in pre-warmed medium/buffer

Gdd Working SqutiorD

Incubate 15-45 min at 37°C
(Protect from light)

'

Wash 2-3x with
pre-warmed medium/buffer

\
N\
Live Cell Imaging Optional: Fix & Permeabilize
(Fluorescence Microscope) (e.g., 4% PFA)

/ Subsequent Immunostaining /

Click to download full resolution via product page

Caption: Experimental workflow for Mito Red staining.
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Signaling Pathway and Process Visualization

Mito Red staining is a direct labeling method for mitochondria and does not target a specific
signaling pathway. Instead, it provides a readout of a critical cellular state: the mitochondrial
membrane potential (AWm). This potential is a key indicator of mitochondrial health and is
central to cellular bioenergetics.
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Caption: Principle of Mito Red accumulation.

Results in (if Low A¥Ym)

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b3182660?utm_src=pdf-body-img
https://www.benchchem.com/product/b3182660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Mito Red Staining
in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182660#mito-red-staining-protocol-for-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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